molecular formula C10H12ClNO B129537 2-chloro-N-(2,5-dimethylphenyl)acetamide CAS No. 5177-35-5

2-chloro-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B129537
CAS No.: 5177-35-5
M. Wt: 197.66 g/mol
InChI Key: HNZGXKCXAZJSSV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dimethylphenyl)acetamide (C₁₀H₁₂ClNO) is a substituted acetamide featuring a chloroacetyl group attached to a 2,5-dimethylphenylamine moiety. Its synthesis typically involves reacting 2,5-dimethylaniline with chloroacetyl chloride, yielding a crystalline solid with a melting point of 213°C . Key spectral characteristics include IR absorption bands at 3393 cm⁻¹ (N-H stretch) and 1649 cm⁻¹ (C=O stretch), consistent with secondary amide functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride. The reaction is carried out in an organic solvent such as benzene or toluene, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

2,5-dimethylaniline+chloroacetyl chlorideThis compound\text{2,5-dimethylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,5-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods: In industrial settings, the reaction is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically stirred and refluxed for several hours to ensure complete conversion. After the reaction, the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-chloro-N-(2,5-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 2-chloro-N-(2,5-dimethylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of anesthetics and antiarrhythmic agents. It serves as a precursor in the synthesis of lidocaine impurities .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its role as an intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

2-Chloro-N-(2,3-dimethylphenyl)acetamide

This positional isomer shares the same molecular formula and melting point (213°C) as the 2,5-dimethyl analog but exhibits a slightly higher Rf value (0.52 vs. 0.5) in TLC, indicating differences in polarity due to ortho-methyl substitution . The IR spectra are nearly identical, confirming retention of the amide functional group.

2-Chloro-N-(3,5-dimethylphenyl)acetamide

The meta-substituted analog (3,5-dimethyl) shows distinct steric and electronic effects.

Halogen-Substituted Derivatives

2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide

Replacing the single chlorine with a trichloromethyl group increases molecular weight (252.5 g/mol vs. 197.66 g/mol) and introduces disorder in crystal structures, as observed in split-site Cl atom occupancy . The trichloro group enhances electron-withdrawing effects, reducing N-H hydrogen bond strength compared to the mono-chloro analog .

2-Chloro-N-(2,5-dichlorophenyl)acetamide

Introducing additional chlorines on the aromatic ring (2,5-dichloro) significantly alters electronic properties. The increased electronegativity enhances dipole-dipole interactions, leading to higher melting points and reduced solubility in nonpolar solvents .

Alkyl and Aryl Modifications

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

The 2,6-dimethyl substitution creates steric hindrance, preventing planar molecular packing. This results in weaker intermolecular N-H⋯O hydrogen bonds compared to the 2,5-dimethyl derivative, as evidenced by shorter hydrogen bond distances (1.98 Å vs. 2.12 Å) .

2-Chloro-N-(2,6-dimethylphenyl)acetamide

Used as an intermediate in synthesizing local anesthetics (e.g., hexahydroazepine derivatives), this compound highlights how dimethyl positioning influences pharmacological activity. The 2,6-substitution pattern enhances metabolic stability compared to 2,5-substitution .

Fluorinated Analogs

2-Chloro-N-(2,5-difluorophenyl)acetamide

Fluorine substitution at the 2,5-positions reduces molecular polarity (logP: ~2.9) compared to chlorine analogs, improving blood-brain barrier penetration. This compound’s safety profile includes higher acute toxicity (LD₅₀: 250 mg/kg in rats) due to enhanced bioavailability .

Research Implications

  • Pharmacological Activity : The 2,5-dimethyl substitution optimizes hydrogen bonding for CNS drug candidates, while 2,6-dimethyl analogs favor local anesthetics .
  • Crystallography : Trichloro derivatives exhibit structural disorder, complicating crystallographic refinement but offering insights into dynamic molecular behavior .
  • Synthetic Utility : Halogen and alkyl substitutions enable tuning of physicochemical properties for targeted drug design .

Biological Activity

2-Chloro-N-(2,5-dimethylphenyl)acetamide is an aromatic amide that has garnered attention in pharmaceutical research due to its diverse biological activities. The compound features a chloro group attached to an acetamide moiety and a dimethyl-substituted phenyl group, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride in an inert organic solvent such as dichloromethane. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired acetamide. The compound has a molecular formula of C11H12ClN and a molecular weight of 197.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound can exhibit antiviral and antibacterial properties by disrupting viral entry mechanisms and inhibiting bacterial growth. The specific pathways involved can vary based on structural modifications made to the compound.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Compounds derived from this acetamide have demonstrated effectiveness against viral infections by interfering with viral replication processes.
  • Antibacterial Properties : The compound has shown activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Antiviral Efficacy : A study demonstrated that a derivative exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound showed no inhibition of the hERG channel, indicating a low risk for cardiac side effects .
  • Antibacterial Activity : Research indicated that modifications to the structure of this compound enhanced its antibacterial efficacy against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold.
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. For instance, one derivative displayed potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells while showing significantly lower toxicity towards non-cancerous cells .

Comparative Analysis

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameCAS NumberKey Features
N-(2,6-Dimethylphenyl)-2-chloroacetamide1131-01-7Similar structure but different methyl positioning
N-(4-Methylphenyl)-2-chloroacetamide5177-35-5Exhibits different biological activity profiles
N-(Phenyl)-2-chloroacetamide135440100Lacks methyl substitutions; simpler structure

The presence of two methyl groups at the ortho positions in this compound enhances its lipophilicity and may influence its interactions with biological targets compared to similar compounds.

Q & A

Q. Basic: What are the optimized synthetic routes for 2-chloro-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Answer:
The compound is synthesized via nucleophilic acyl substitution between 2,5-dimethylaniline and chloroacetyl chloride. Key parameters include:

  • Temperature control : Maintain 0–5°C to mitigate exothermic side reactions .
  • Base selection : Use NaOH or K2CO3 to neutralize HCl byproducts, ensuring pH stability .
  • Purification : Recrystallization from ethanol or methanol yields >90% purity .
    For reproducibility, monitor reaction progress via TLC (Rf ≈ 0.5 in 3:2 toluene:EtOAc) and confirm purity by melting point (213°C) and IR (C=O stretch at ~1649 cm<sup>−1</sup>) .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; NH at δ 8.5–9.0 ppm) .
  • IR : Validate amide C=O (1649 cm<sup>−1</sup>) and N–H stretches (3292–3393 cm<sup>−1</sup>) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–Cl: 1.76–1.79 Å) and hydrogen-bonding networks (N–H⋯O; ~2.1 Å) using SHELX software .

Q. Advanced: How do structural isomer variations (e.g., 2,5- vs. 2,6-dimethylphenyl) impact bioactivity and crystallization behavior?

Answer:

  • Bioactivity : The 2,5-dimethylphenyl isomer shows enhanced antifungal activity compared to 2,6-dimethyl analogs due to steric and electronic effects on target binding .
  • Crystallization : 2,5-Dimethyl derivatives exhibit distinct hydrogen-bonding motifs (e.g., infinite chains vs. dimeric units) influenced by methyl group positioning, affecting solubility and stability .

Q. Advanced: What methodologies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardized assays : Use uniform protocols (e.g., MIC for antifungals; IC50 for enzyme inhibition) to minimize variability .
  • Computational docking : Compare binding affinities of 2,5-dimethylphenyl derivatives vs. analogs using AutoDock or Schrödinger Suite to validate experimental trends .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify outliers and consensus mechanisms .

Q. Advanced: How can polymorphism in this compound be systematically studied?

Answer:

  • Screening : Recrystallize from 10+ solvents (e.g., DMSO, acetone) under varied temperatures to isolate polymorphs .
  • Thermal analysis : DSC/TGA identifies phase transitions (e.g., melting points 210–215°C) and stability ranges .
  • PXRD : Compare experimental patterns with simulated data from SHELXL-refined structures to confirm polymorph identity .

Q. Basic: What are common derivatives of this compound, and how are they synthesized?

Answer:

  • Substitution derivatives : React with amines (e.g., diethylamine) to replace Cl, forming N-alkylated acetamides .
  • Hydrolysis : Acidic/basic conditions yield 2,5-dimethylaniline and chloroacetic acid, useful for mechanistic studies .
  • Heterocyclic analogs : Fuse with oxadiazole or pyrazole rings via cyclocondensation for enhanced bioactivity .

Q. Advanced: What computational strategies predict solubility and formulation challenges?

Answer:

  • QSAR modeling : Use Molinspiration or ACD/Labs to correlate logP (~2.9) and polar surface area (~29.1 Ų) with solubility trends .
  • Co-crystal screening : Employ Mercury CSD to identify coformers (e.g., succinic acid) improving dissolution rates .

Q. Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze by HPLC for degradation products (e.g., hydrolyzed aniline) .
  • Accelerated stability : Store at 40°C/75% RH for 6 months; monitor purity via LC-MS .

Q. Advanced: What role does hydrogen bonding play in its solid-state supramolecular assembly?

Answer:

  • N–H⋯O networks : Stabilize infinite chains (e.g., Pna21 space group) with intermolecular distances of 2.8–3.0 Å .
  • Conformational analysis : Antiperiplanar C=O and N–H orientations minimize steric clashes, confirmed by torsion angles (175–180°) in SHELXL-refined structures .

Q. Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Answer:

  • Hammett analysis : Electron-donating methyl groups decrease electrophilicity at the carbonyl carbon, slowing amine substitution rates (σpara = −0.17) .
  • DFT calculations : B3LYP/6-31G* models predict activation barriers for Cl substitution, validated by kinetic studies .

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGXKCXAZJSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391983
Record name 2-chloro-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-35-5
Record name 2-Chloro-N-(2,5-dimethylphenyl)acetamide
Source ChemIDplus
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Record name 2-chloro-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2',5'-acetoxylidide
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Record name 2-Chloro-N-(2,5-dimethylphenyl)acetamide
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